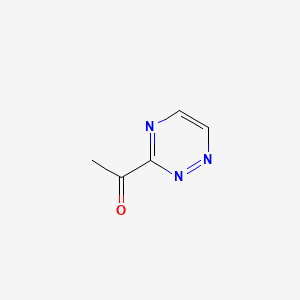
1-(1,2,4-Triazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,4-Triazin-3-yl)ethanone is a heterocyclic compound that features a triazine ring attached to an ethanone group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazine ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,2,4-Triazin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminones with nitrogen nucleophiles can yield triazine derivatives . Another method involves the use of hydrazonoyl chlorides and aromatic diazonium salts to form intermediate hydrazines, which then cyclize to produce triazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2,4-Triazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,2,4-Triazin-3-yl)ethanone has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(1,2,4-Triazin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions . The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[5,1-c][1,2,4]triazine: Exhibits similar biological activities and is used in medicinal chemistry.
1,3,5-Triazine: A well-known compound with applications in various fields, including agriculture and materials science.
1,2,4-Triazole: Another heterocyclic compound with significant pharmaceutical applications.
Uniqueness: 1-(1,2,4-Triazin-3-yl)ethanone is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its stability and reactivity make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
1-(1,2,4-triazin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4(9)5-6-2-3-7-8-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXWOPNJASHSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665795 |
Source


|
| Record name | 1-(1,2,4-Triazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185445-06-1 |
Source


|
| Record name | 1-(1,2,4-Triazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)



